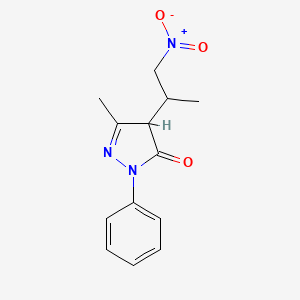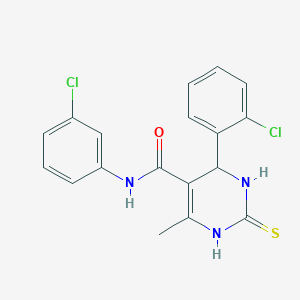
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MNPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPN is a pyrazolone derivative that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, studies have shown that 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one may exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the suppression of nuclear factor-kappa B (NF-κB) activation. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit several biochemical and physiological effects. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. Furthermore, 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is readily synthesized through several methods, making it easily accessible for research purposes. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to exhibit potent biological activities, making it a promising candidate for drug development and as a research tool. However, 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one research. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be further optimized for drug development, and its potential as a fluorescent probe in biological imaging can be explored. Furthermore, the mechanism of action of 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be further elucidated, and its potential as a catalyst in organic synthesis can be studied. Overall, 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has significant potential for scientific research and warrants further investigation.
Synthesemethoden
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been synthesized through several methods, including the reaction of 4-nitroacetophenone with ethyl acetoacetate, followed by reduction and cyclization. Another method involves the reaction of 4-nitroacetophenone with 2-methyl-1-nitroethene, followed by reduction and cyclization. These methods have been optimized to produce high yields of 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Wissenschaftliche Forschungsanwendungen
5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities, making it a promising candidate for drug development. Furthermore, 5-methyl-4-(1-methyl-2-nitroethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic synthesis.
Eigenschaften
IUPAC Name |
5-methyl-4-(1-nitropropan-2-yl)-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9(8-15(18)19)12-10(2)14-16(13(12)17)11-6-4-3-5-7-11/h3-7,9,12H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRDEESSCJSTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(C)C[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5315102 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B5111201.png)
![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)
![4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5111214.png)
![diethyl [4-(2,4-dimethylphenoxy)butyl]malonate](/img/structure/B5111222.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5111224.png)

![4-(4-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5111235.png)
![3,4-dichloro-N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5111240.png)
![1-[3-(4-methylphenoxy)propyl]-1H-imidazole](/img/structure/B5111258.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-bromobenzamide](/img/structure/B5111260.png)

![3-(4-methoxyphenyl)-11-(2-propoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111279.png)
![4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5111284.png)
![N-{[benzyl(propyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5111289.png)